
Gamithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamithromycin (CAS 145435-72-9) is a semisynthetic azalide antibiotic, a subclass of macrolides, developed for the treatment and prevention of bovine respiratory disease (BRD) caused by Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. Structurally, it features a 15-membered lactone ring with a uniquely positioned alkylated nitrogen atom at the 7a position, distinguishing it from classical macrolides . This structural modification enhances its binding affinity to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. Notably, this compound exhibits bactericidal activity against key BRD pathogens, with minimum bactericidal concentrations (MBCs) only one dilution higher than minimum inhibitory concentrations (MICs) . Its pharmacokinetic profile includes rapid absorption, high tissue penetration (particularly in lung tissue and bronchoalveolar cells), and an extended terminal half-life (up to 125 hours in bronchoalveolar cells), enabling single-dose regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gamithromycin involves several steps starting from erythromycin A. The synthetic route includes the following steps :
Synthesis of 9(E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9(Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Final conversion to this compound: .
Industrial Production Methods
The industrial production of this compound involves the preparation of an injection solution. One method includes dissolving this compound in water for injection along with vitamin C to improve solubility and stability . Another method involves using phosphoric acid and sodium bisulfite in the preparation process .
Chemical Reactions Analysis
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Properties
Gamithromycin belongs to the azalide class of antibiotics, characterized by a 15-membered lactone ring. Its unique structure includes an alkylated nitrogen at the 7a-position, which enhances its antibacterial activity against specific pathogens associated with BRD. The drug is administered via subcutaneous injection and is known for its long half-life, allowing for effective treatment with a single dose.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Elimination Half-life (h) | 44.9 |
Volume of Distribution (L/kg) | 24.9 |
Clearance (mL/kg/min) | 11.9 |
Clinical Applications
-
Treatment of Bovine Respiratory Disease (BRD) :
- This compound is indicated for the treatment and metaphylaxis of BRD caused by pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni in beef and non-lactating dairy cattle .
- It has shown rapid efficacy, reaching the site of infection within 30 minutes and typically resulting in clinical improvement within 24 hours .
-
Comparative Efficacy Studies :
- A field study comparing this compound with tulathromycin demonstrated that while the morbidity rate for calves treated with this compound was higher (31.0% vs. 22.9% for tulathromycin), other health and performance outcomes were statistically similar .
- Bioequivalence was established for several key metrics, indicating that this compound can be considered equivalent to tulathromycin in controlling BRD under certain conditions .
- Safety Profile :
Case Studies and Research Findings
- Efficacy in Field Conditions : A study involving over 2,500 weaned crossbred beef calves assessed the effectiveness of this compound in preventing BRD. The results indicated that while morbidity was higher compared to tulathromycin, overall health metrics did not significantly differ, suggesting that this compound remains a viable option for BRD management .
- Pharmacodynamics : Research has indicated that this compound exhibits potent activity against major BRD pathogens, making it a critical tool in veterinary medicine to control respiratory diseases in cattle .
Mechanism of Action
Gamithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit . This binding inhibits bacterial protein synthesis by preventing the transpeptidation and translocation steps of protein synthesis . The inhibition of protein synthesis ultimately leads to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Mechanistic Differences
- Gamithromycin vs. Tulathromycin :
- This compound : Azalide with a 15-membered lactone ring and nitrogen atom. Binds irreversibly to ribosomes, leading to bactericidal effects .
- Tulathromycin : A triamilide macrolide with a 13-membered ring. Its structure includes three amine groups, enhancing stability and prolonging tissue retention .
- Tilmicosin : A 16-membered macrolide with a disaccharide substitution. Primarily bacteriostatic, it lacks the nitrogen modification seen in azalides .
Table 1: Structural and Mechanistic Comparison
Parameter | This compound | Tulathromycin | Tilmicosin |
---|---|---|---|
Class | Azalide | Triamilide macrolide | Macrolide |
Ring Size | 15-membered | 13-membered | 16-membered |
Key Modification | 7a nitrogen atom | Three amine groups | Disaccharide moiety |
Activity | Bactericidal | Bacteriostatic/Bactericidal* | Bacteriostatic |
Primary Target | 50S ribosomal subunit | 50S ribosomal subunit | 50S ribosomal subunit |
*Tulathromycin’s bactericidal activity is concentration-dependent .
Pharmacokinetic and Pharmacodynamic Profiles
- This compound :
- Tulathromycin :
- Tilmicosin :
Table 2: Pharmacokinetic Comparison
Parameter | This compound | Tulathromycin | Tilmicosin |
---|---|---|---|
Bioavailability | >92% | ~90% | ~70% |
Lung Tissue Half-Life | >15 days | 10–15 days | 7–10 days |
Plasma Half-Life | 62 hours | 90 hours | 24–36 hours |
Efficacy in Bovine Respiratory Disease (BRD)
- This compound vs. Tulathromycin :
- This compound vs. Tilmicosin :
Table 3: Efficacy Data from Clinical Trials
Resistance and Clinical Implications
- This compound’s novel structure correlates with lower resistance rates in Streptococcus suis (4/8 isolates susceptible) compared to tulathromycin, which faces resistance from ermA/ermB gene expression .
- Tilmicosin, widely used since the 1990s, shows increased resistance in M. haemolytica strains, reducing its clinical utility .
Properties
CAS No. |
145435-72-9 |
---|---|
Molecular Formula |
C40H76N2O12 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1 |
InChI Key |
VWAMTBXLZPEDQO-XBYDMGORSA-N |
SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Isomeric SMILES |
CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gamithromycin; GAM, ML-1709460; ML 1709460; ML1709460; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.